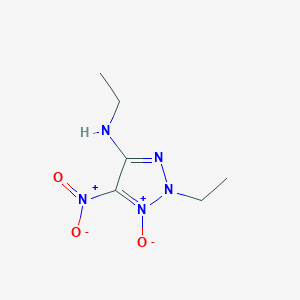
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an appropriate nitrile or isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
化学反应分析
Types of Reactions
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
N,2-Diethyl-5-nitro-1-oxo-2H-1lambda~5~,2,3-triazol-4-amine: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazoles: Compounds such as 1,2,4-triazole and 1,2,3-triazole share the triazole ring structure but differ in their substitution patterns and functional groups.
Nitro Compounds: Compounds like nitrobenzene and nitromethane contain the nitro group but lack the triazole ring structure.
Uniqueness
This compound is unique due to the combination of its triazole ring, nitro group, and specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
173165-05-4 |
|---|---|
分子式 |
C6H11N5O3 |
分子量 |
201.18 g/mol |
IUPAC 名称 |
N,2-diethyl-5-nitro-1-oxidotriazol-1-ium-4-amine |
InChI |
InChI=1S/C6H11N5O3/c1-3-7-5-6(11(13)14)10(12)9(4-2)8-5/h3-4H2,1-2H3,(H,7,8) |
InChI 键 |
CLWMUGKYHUUZJP-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NN([N+](=C1[N+](=O)[O-])[O-])CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


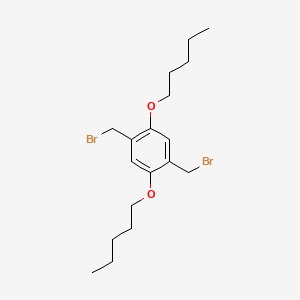
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)



![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
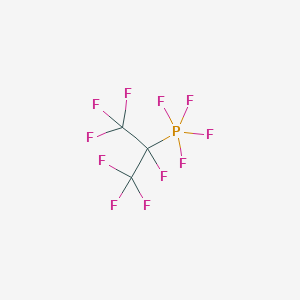
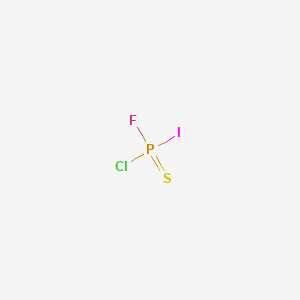

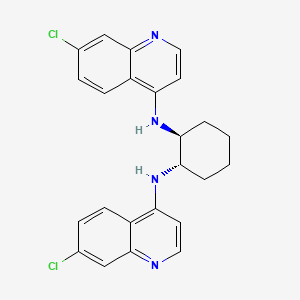

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
